molecular formula C9H18N2S B13299538 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine

3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine

Cat. No.: B13299538
M. Wt: 186.32 g/mol
InChI Key: DWOLKHBYIGXPSE-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a methylsulfanyl group and a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine can be achieved through several methods. One efficient method involves the reaction of 2-tert-butylsulfanyl-3-phenyl- or pyrrolidin-1-yl-cyclopropenethiones with lithium pyrrolidinide or phenyllithium at low temperatures, followed by methylation with methyl iodide . This one-pot reaction is carried out at -70°C and results in high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrrolidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidin-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfanyl)-4-(pyrrolidin-1-yl)pyrrolidine is unique due to the presence of both a methylsulfanyl group and a pyrrolidin-1-yl group on the pyrrolidine ring

Properties

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

3-methylsulfanyl-4-pyrrolidin-1-ylpyrrolidine

InChI

InChI=1S/C9H18N2S/c1-12-9-7-10-6-8(9)11-4-2-3-5-11/h8-10H,2-7H2,1H3

InChI Key

DWOLKHBYIGXPSE-UHFFFAOYSA-N

Canonical SMILES

CSC1CNCC1N2CCCC2

Origin of Product

United States

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